molecular formula C7H3ClF3NO2 B13573431 2-Chloro-6-(difluoromethyl)-5-fluoronicotinic acid

2-Chloro-6-(difluoromethyl)-5-fluoronicotinic acid

Cat. No.: B13573431
M. Wt: 225.55 g/mol
InChI Key: UFJKWWZPPPAIJX-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethyl)-5-fluoronicotinic acid is a halogenated derivative of nicotinic acid. This compound is of interest due to its unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of chlorine, fluorine, and difluoromethyl groups in its structure imparts distinct reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethyl)-5-fluoronicotinic acid typically involves multi-step reactions starting from readily available precursorsFor example, the chlorination of 2-chloro-6-fluorotoluene can be achieved using chromyl chloride, followed by further functionalization to introduce the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethyl)-5-fluoronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Halogenating Agents: Such as chromyl chloride for chlorination.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted aromatic compounds, while oxidation reactions may produce different carboxylic acid derivatives.

Scientific Research Applications

2-Chloro-6-(difluoromethyl)-5-fluoronicotinic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-6-(difluoromethyl)-5-fluoronicotinic acid include:

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen atoms and the difluoromethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H3ClF3NO2

Molecular Weight

225.55 g/mol

IUPAC Name

2-chloro-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C7H3ClF3NO2/c8-5-2(7(13)14)1-3(9)4(12-5)6(10)11/h1,6H,(H,13,14)

InChI Key

UFJKWWZPPPAIJX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1F)C(F)F)Cl)C(=O)O

Origin of Product

United States

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